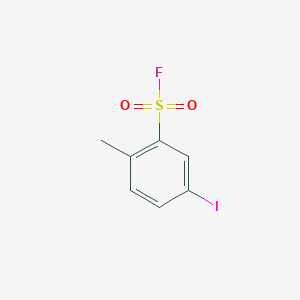

5-iodo-2-methylbenzene-1-sulfonyl fluoride

Description

5-Iodo-2-methylbenzene-1-sulfonyl fluoride (molecular formula: C₇H₆FIO₂S) is a substituted aromatic sulfonyl fluoride derivative. Its structure features a benzene ring with a sulfonyl fluoride group (-SO₂F) at position 1, a methyl group (-CH₃) at position 2, and an iodine atom at position 4. The iodine substituent introduces significant steric bulk and polarizability, while the sulfonyl fluoride group is known for its stability and utility in click chemistry, particularly in sulfur(VI) fluoride exchange (SuFEx) reactions.

Properties

IUPAC Name |

5-iodo-2-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNJKIBBPHYWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where the iodine and methyl groups are introduced to the benzene ring, followed by sulfonylation using sulfonyl fluoride reagents .

Industrial Production Methods

Industrial production methods for 5-iodo-2-methylbenzene-1-sulfonyl fluoride are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

5-iodo-2-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl fluoride group can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or peracids may be used.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Enzymatic Activity

Sulfonyl fluorides, including 5-iodo-2-methylbenzene-1-sulfonyl fluoride, are recognized for their ability to act as potent inhibitors of serine hydrolases, particularly fatty acid amide hydrolase (FAAH). Research indicates that these compounds can irreversibly modify the active site of FAAH, leading to enhanced therapeutic effects in pain management and inflammation reduction. In a study involving various sulfonyl fluoride analogs, it was demonstrated that compounds with similar structures exhibited significant inhibition of FAAH activity, suggesting a promising avenue for drug development targeting endocannabinoid signaling pathways .

Potential Drug Development

The compound's electrophilic nature allows it to selectively interact with nucleophiles in biological systems, making it a candidate for developing targeted therapies. For instance, sulfonyl fluorides have been explored as potential scaffolds for novel antihypertensive and anti-inflammatory drugs due to their ability to modulate enzyme activity effectively .

Organic Synthesis Applications

Reagent in Chemical Reactions

This compound serves as a valuable reagent in organic synthesis. It can facilitate the formation of sulfonamides and other derivatives through sulfonylation reactions. The compound's stability and reactivity make it suitable for various synthetic pathways, including the synthesis of complex molecules from simpler precursors .

Photochemical Reactions

Recent advancements highlight the use of sulfonyl fluorides in photochemical reactions. For example, visible-light-driven reactions have been developed to synthesize alkyl sulfonyl fluorides from alkyl halides using vinyl sulfonyl fluoride as a source of sulfur dioxide . This method showcases the versatility of this compound in generating diverse chemical entities under mild conditions.

Biochemical Research Applications

Covalent Binding Studies

The ability of sulfonyl fluorides to covalently bind to biomolecules has made them essential tools in biochemical research. They are utilized as probes to study enzyme mechanisms and interactions with substrates. For instance, studies have shown that these compounds can be employed to identify drug targets by covalently modifying specific residues within enzymes .

Activity-Based Protein Profiling

In proteomics, this compound has been used in activity-based protein profiling (ABPP) to investigate the functional states of serine hydrolases in complex biological samples. This application is crucial for understanding enzyme regulation and the development of selective inhibitors for therapeutic purposes .

Data Table: Summary of Key Findings

Case Studies

Case Study 1: FAAH Inhibition

A study demonstrated that this compound effectively inhibited FAAH activity in vitro. The compound displayed irreversible binding characteristics, making it a candidate for developing treatments aimed at enhancing endocannabinoid levels .

Case Study 2: Photochemical Synthesis

In a recent publication, researchers reported the successful conversion of various alkyl halides into corresponding sulfonyl fluorides using this compound under visible light irradiation. This method yielded high conversions and demonstrated the compound's utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 5-iodo-2-methylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to act as an electrophile in various reactions. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Key Differences:

Substituent Effects: Iodo vs. Fluoro: The iodine atom in the target compound increases molecular weight and polarizability compared to fluorine. Iodine’s larger atomic radius (1.39 Å vs. However, iodine’s weaker electronegativity (2.66 vs. 3.98 for F) reduces electron-withdrawing effects on the aromatic ring, which may alter reactivity in electrophilic substitutions .

Sulfonyl Group Reactivity :

- Sulfonyl fluorides (-SO₂F) are more hydrolytically stable than sulfonyl chlorides (-SO₂Cl) due to the stronger C-F bond. However, sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines, alcohols), making them preferred intermediates in sulfonamide synthesis. Sulfonyl fluorides, by contrast, are valued for their "click" reactivity in SuFEx chemistry under controlled conditions.

Physicochemical Implications :

- The higher molecular weight of the iodo derivative (300.14 g/mol vs. 208.63 g/mol) likely reduces volatility and increases melting point compared to the fluoro-chloride analog.

Biological Activity

5-Iodo-2-methylbenzene-1-sulfonyl fluoride (IMBSF) is a sulfonyl fluoride compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H6FIO2S

- Molecular Weight : 270.18 g/mol

The presence of the iodine atom enhances the compound's reactivity, making it a valuable intermediate in synthetic organic chemistry and biological applications.

Mechanisms of Biological Activity

IMBSF exhibits biological activity primarily through its ability to interact with various enzymes and proteins. The sulfonyl fluoride moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Enzyme Inhibition

Research indicates that IMBSF can inhibit specific enzymes critical for bacterial survival and proliferation. For instance, it has been shown to covalently bind to active site residues in enzymes such as dehydrodolichyl diphosphate synthase (DHDPS), which is a target for developing broad-spectrum antibiotics .

Biological Activity Studies

Several studies have assessed the biological activity of IMBSF, highlighting its potential as an antimicrobial agent.

Antimicrobial Activity

A notable study screened a library of sulfonyl fluorides, including IMBSF, against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that IMBSF had significant inhibitory effects, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like methicillin .

| Compound | MIC (µg/mL) | Activity Against MRSA |

|---|---|---|

| This compound | 8 | Significant |

| Methicillin | 64 | Resistant |

This table illustrates the comparative efficacy of IMBSF against MRSA.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of IMBSF against various bacterial strains. The study found that IMBSF exhibited bactericidal properties at concentrations as low as 8 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Inhibition of DHDPS

Another study focused on the inhibition of DHDPS by IMBSF. The compound was shown to bind covalently to the enzyme's active site, effectively blocking its function. This inhibition was quantified using enzyme kinetics, revealing an IC50 value significantly lower than that observed for other known inhibitors .

Q & A

Q. What are the common synthetic routes for 5-iodo-2-methylbenzene-1-sulfonyl fluoride, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves halogenation of a methylbenzene sulfonyl chloride precursor. A two-step approach is often employed:

Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or a directed ortho-metalation strategy. Protect the sulfonyl chloride group during this step to avoid side reactions.

Fluorination : React the iodinated intermediate with a fluoride source (e.g., KF, TBAF) under anhydrous conditions to replace the chloride.

Critical parameters include reaction temperature (0–5°C for fluorination), solvent choice (e.g., DMF for solubility), and exclusion of moisture to prevent hydrolysis. Yield optimization may require protecting groups for the iodine substituent to prevent displacement .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.5–3.0 ppm). Splitting patterns confirm substitution positions.

- ¹⁹F NMR : A singlet near δ 50–60 ppm confirms the sulfonyl fluoride group.

- ¹³C NMR : Aromatic carbons and sulfonyl carbon (δ ~110–120 ppm) provide structural validation.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern (iodine contributes a distinct M+2 peak).

- IR Spectroscopy : Sulfonyl fluoride S=O stretches appear at ~1350–1400 cm⁻¹ and ~1150–1200 cm⁻¹ .

Q. What are the primary reactivity patterns of the sulfonyl fluoride group in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl fluoride group reacts with nucleophiles such as:

- Amines : Forms sulfonamides (R-SO₂-NR'R") under mild conditions (room temperature, polar aprotic solvents).

- Alcohols/Thiols : Produces sulfonate esters (R-SO₂-OR') or sulfonothioates (R-SO₂-SR') with base catalysis.

- Grignard Reagents : Requires careful control to avoid over-alkylation.

Reactivity is enhanced by electron-withdrawing substituents (e.g., iodine), which increase the electrophilicity of the sulfur center .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Use PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential release of toxic gases (e.g., HF during hydrolysis).

- Storage : Keep anhydrous under inert gas (Ar/N₂) at –20°C to prevent decomposition.

- Spill Management : Neutralize with calcium carbonate or sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting NMR data for iodine-substituted aromatic sulfonyl fluorides be resolved to confirm regiochemistry?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating coupling between aromatic protons.

- Computational Modeling : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- X-ray Crystallography : Definitive proof of regiochemistry, though challenging due to iodine’s heavy atom effects .

Q. What strategies mitigate iodine displacement during synthesis, and how can competing side reactions be controlled?

- Methodological Answer :

- Protecting Groups : Temporarily block the iodine substituent with trimethylsilyl (TMS) groups during fluorination.

- Low-Temperature Reactions : Perform fluorination at –30°C to reduce nucleophilic displacement.

- Competing Reaction Monitoring : Use TLC or LC-MS to track byproducts (e.g., des-iodo derivatives). Adjust stoichiometry of fluoride sources to minimize over-reaction .

Q. How does the electronic effect of the iodo substituent influence the electrophilicity of the sulfonyl fluoride group in cross-coupling reactions?

- Methodological Answer : The iodine atom exerts an electron-withdrawing inductive effect, increasing the sulfur center’s electrophilicity. This enhances reactivity in:

- Suzuki-Miyaura Coupling : Facilitates transmetalation with aryl boronic acids.

- Nucleophilic Aromatic Substitution : Accelerates displacement of fluoride by strong nucleophiles (e.g., thiolates).

Quantify effects via Hammett substituent constants (σₚ ≈ +0.18 for iodine) and compare with chloro/fluoro analogs .

Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC.

- Kinetic Analysis : Calculate half-life (t₁/₂) using pseudo-first-order kinetics.

- Mass Spectrometry : Identify hydrolysis products (e.g., sulfonic acid derivatives).

- Fluorometric Assays : Track fluoride release using a fluoride-sensitive electrode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.